Benzyltrimethylammonium tribromide (CAS 111865-47-5) is a quaternary ammonium tribromide, a class of reagents that serve as solid, stable, and easy-to-handle sources of electrophilic bromine. These compounds are recognized as effective alternatives to hazardous and volatile liquid bromine, offering improved stoichiometry control and operational safety in various organic transformations, including the bromination of alkenes, alkynes, ketones, and activated aromatic systems. The specific properties of Benzyltrimethylammonium tribromide, such as its crystalline nature and solubility, make it a valuable tool for achieving selective and high-yield brominations under mild reaction conditions.
While numerous brominating agents exist, they are not functionally interchangeable. Direct substitution with liquid bromine introduces significant handling hazards and can lead to over-bromination and harsh acidic byproducts (HBr), compromising sensitive substrates. Even within the safer class of solid tribromides, the choice of the quaternary ammonium cation—such as benzyltrimethylammonium versus tetrabutylammonium or pyridinium—influences the reagent's solubility, stability, and crystal lattice energy. These differences directly impact reaction kinetics, selectivity, and, critically, the ease of downstream processing. The water-solubility of the resulting benzyltrimethylammonium bromide byproduct, for instance, offers a distinct process advantage in workup and purification compared to reagents that leave less soluble organic byproducts, making the choice of this specific salt a critical procurement decision for streamlined workflows.
In the α-bromination of various ketones, Benzyltrimethylammonium tribromide (BTMAT) consistently provides high yields, often exceeding 90%, under mild conditions (e.g., room temperature in CH2Cl2/MeOH). For example, the reaction with acetophenone and cyclohexanone afforded the corresponding α-bromo ketones in 98% and 94% yield, respectively. [cite: REFS-1] This performance avoids the need for harsh acidic catalysts like HBr, often required when using elemental bromine, and the radical initiators sometimes necessary for N-Bromosuccinimide (NBS), thereby preventing degradation of acid-sensitive substrates.
| Evidence Dimension | Product Yield (α-Bromination of Acetophenone) |
| Target Compound Data | 98% |
| Comparator Or Baseline | Conventional bromination with Br2/HBr or NBS, which often involves harsher conditions and can lead to side reactions or lower isolated yields. |
| Quantified Difference | Achieves near-quantitative yields without harsh acidic or radical-initiating conditions. |
| Conditions | Substrate: Acetophenone. Reagent: Benzyltrimethylammonium tribromide. Solvent: Dichloromethane/Methanol. Temperature: Room Temperature. |
This enables cleaner, more efficient synthesis of critical building blocks while protecting sensitive functional groups elsewhere in the molecule, improving overall process yield and purity.
Benzyltrimethylammonium tribromide demonstrates excellent regioselectivity for the para-position in the bromination of phenols. In a direct comparison, the reaction with phenol yielded p-bromophenol exclusively at a 95% yield. [cite: REFS-1] Similarly, o-cresol was converted to 4-bromo-2-methylphenol in 96% yield with no other isomers detected. [cite: REFS-1] This contrasts with elemental bromine, which frequently produces mixtures of ortho and para isomers and is prone to over-bromination, complicating purification and reducing the yield of the desired single isomer.
| Evidence Dimension | Product Selectivity (Bromination of Phenol) |
| Target Compound Data | 95% yield (exclusive p-isomer) |
| Comparator Or Baseline | Elemental Bromine (Br2), which typically yields ortho/para mixtures and risks di/tri-bromination. |
| Quantified Difference | Provides single-isomer selectivity, eliminating isomeric byproducts common with other brominating agents. |
| Conditions | Substrate: Phenol. Reagent: Benzyltrimethylammonium tribromide. Solvent: Dichloromethane/Methanol. Temperature: 0 °C to Room Temperature. |
High regioselectivity simplifies product purification, reduces waste, and lowers manufacturing costs by maximizing the conversion to the specific, high-value isomer required for subsequent steps.
As a stable, non-volatile crystalline solid (m.p. 99-101 °C), Benzyltrimethylammonium tribromide offers significant handling and safety advantages over corrosive, volatile liquid bromine. [cite: REFS-1, REFS-2] A critical process differentiator is the nature of its byproduct, benzyltrimethylammonium bromide, which is highly soluble in water. This facilitates a simple aqueous wash to remove the spent reagent from the organic product layer. This is a process advantage over reagents like N-Bromosuccinimide (NBS), whose byproduct (succinimide) has solubility in some organic solvents, often requiring more complex purification methods like chromatography or recrystallization to achieve high purity.
| Evidence Dimension | Byproduct Removal Method |
| Target Compound Data | Simple aqueous extraction |
| Comparator Or Baseline | N-Bromosuccinimide (NBS), byproduct may require chromatography. Liquid Bromine (Br2), generates corrosive HBr gas. |
| Quantified Difference | Reduces purification steps from multi-step (e.g., chromatography) to a single liquid-liquid extraction. |
| Conditions | General post-reaction workup procedure. |
This feature streamlines the entire synthesis workflow, reducing purification time, solvent consumption, and overall process cost, making it a superior choice for scalable manufacturing.
For multi-step syntheses where an α-bromo ketone is a key intermediate, particularly when the parent molecule contains acid-sensitive groups like acetals or tert-butyl esters. The mild, neutral conditions and high yields afforded by Benzyltrimethylammonium tribromide prevent side reactions and decomposition, ensuring maximum throughput of the high-value intermediate. [cite: REFS-1]
In workflows requiring the specific synthesis of a para-brominated phenol, anisole, or aniline without isomeric contaminants. The high selectivity of this reagent eliminates the need for costly and material-losing isomer separation, making it the procurement choice for producing clean precursors for pharmaceuticals, agrochemicals, and specialty polymers. [cite: REFS-1]
Ideal for scale-up and industrial processes where operational simplicity, safety, and efficiency are paramount. The use of a stable solid reagent coupled with a simple aqueous extraction for byproduct removal reduces equipment requirements, processing time, and solvent waste compared to alternatives, directly lowering the cost of goods. [cite: REFS-2]
Irritant